molecular formula C9H13NO B3100330 1-(3-Amino-2-methylphenyl)ethan-1-ol CAS No. 136774-73-7

1-(3-Amino-2-methylphenyl)ethan-1-ol

Cat. No.: B3100330
CAS No.: 136774-73-7
M. Wt: 151.21 g/mol
InChI Key: HKVURQOFYBCCHX-UHFFFAOYSA-N
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Description

1-(3-Amino-2-methylphenyl)ethan-1-ol (CAS 136774-73-7) is an amino alcohol compound with the molecular formula C 9 H 13 NO and a molecular weight of 151.21 g/mol . This structure features both an amino (-NH 2 ) and a hydroxyl (-OH) functional group attached to a toluene ring system, classifying it as a substituted phenethylamine. While specific research applications for this exact compound are not detailed in the available literature, its molecular architecture suggests utility as a versatile synthetic intermediate or building block in organic and medicinal chemistry. Compounds with analogous amino-phenethyl structures are frequently employed in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVURQOFYBCCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Stereoselective Approaches for 1 3 Amino 2 Methylphenyl Ethan 1 Ol

Chemo-, Regio-, and Stereoselective Synthesis of 1-(3-Amino-2-methylphenyl)ethan-1-ol and its Chiral Analogs

The synthesis of this compound in an enantiomerically pure form requires precise control over multiple reactive sites within the molecule. The key challenge lies in the stereoselective reduction of the prochiral ketone, 3-amino-2-methylacetophenone, to establish the chiral center at the carbinol carbon.

Asymmetric Catalysis in the Preparation of Enantiopure this compound

Asymmetric catalysis offers the most efficient route to enantiopure alcohols through the reduction of corresponding ketones. Chiral catalysts, typically metal complexes with chiral ligands or chiral organocatalysts, create a chiral environment that favors the formation of one enantiomer over the other. For the asymmetric reduction of 3-amino-2-methylacetophenone, transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are prominent methods.

Ruthenium complexes bearing chiral diphosphine and diamine ligands have demonstrated high efficiency in the asymmetric hydrogenation of various ketones. While a specific study on 3-amino-2-methylacetophenone is not extensively documented, analogous reductions of substituted acetophenones provide a strong precedent for high enantioselectivity. The choice of chiral ligand is crucial in determining the stereochemical outcome.

Another powerful method is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, in combination with a stoichiometric reducing agent like borane. These catalysts are highly effective for the enantioselective reduction of a wide range of prochiral ketones. The predictable stereochemical outcome is a significant advantage of this methodology. The asymmetric reduction of 2-amino acetophenones using diisopinocampheylchloroborane (Ipc₂BCl) has been shown to yield β-amino alcohols with high enantiomeric excesses, in some cases reaching up to 99% ee. researchgate.net

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ru-diamine/diphosphine complexesProchiral ketonesHigh mdpi.com
Chiral Oxazaborolidines (CBS)Prochiral ketonesUp to 99% researchgate.net
Diisopinocampheylchloroborane (Ipc₂BCl)2-Amino acetophenones75-99% researchgate.net

Reductive Amination Strategies for the Formation of the Ethane-1-ol Moiety

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. However, in the context of synthesizing this compound, this strategy is less direct for establishing the ethane-1-ol moiety. The primary synthetic routes to this compound and its analogues typically involve the reduction of a pre-formed ketone rather than the formation of the C-N bond via reductive amination of a hypothetical precursor like 1-(2-methyl-3-hydroxyphenyl)ethanone. The presence of the amino group on the aromatic ring is generally introduced prior to the reduction of the acetyl group.

Enantioselective Reductions of Precursor Ketones to this compound

The enantioselective reduction of the precursor ketone, 3-amino-2-methylacetophenone, is the pivotal step in accessing enantiopure this compound. A variety of chiral reducing agents and catalytic systems have been developed for this purpose.

Catalytic Asymmetric Hydrogenation: This technique employs a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium, with a chiral ligand, under a hydrogen atmosphere. The choice of ligand and reaction conditions can be fine-tuned to achieve high enantioselectivity. For the reduction of aminoketones, the amino group can coordinate with the metal center, influencing the stereochemical outcome.

Catalytic Asymmetric Transfer Hydrogenation: This method utilizes a chiral catalyst to transfer hydrogen from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone. This approach avoids the need for high-pressure hydrogenation equipment.

Stoichiometric Chiral Reducing Agents: Reagents like those derived from chiral boranes, such as diisopinocampheylborane (B13816774) (Alpine Borane®) or diisopinocampheylchloroborane (Ipc₂BCl), can provide high levels of asymmetric induction. researchgate.net

MethodCatalyst/ReagentKey Features
Asymmetric HydrogenationChiral Rh, Ru, Ir complexesHigh turnover numbers, high enantioselectivity.
Asymmetric Transfer HydrogenationChiral Ru, Rh, Ir complexesMilder conditions, avoids high-pressure H₂.
Chiral Borane ReagentsIpc₂BCl, Alpine Borane®Stoichiometric, high enantioselectivity for certain ketones.

Precursor Chemistry and Reaction Pathways Leading to this compound

Nitration and Subsequent Reduction Routes for the Amino Group

A common and well-established strategy for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group.

The nitration of 2-methylacetophenone presents a regioselectivity challenge. The methyl group is an ortho-, para-director, while the acetyl group is a meta-director. The directing effects of these two groups are opposing. However, electrophilic aromatic substitution on a benzene (B151609) ring with both an activating (methyl) and a deactivating (acetyl) group is generally directed by the activating group. Thus, nitration is expected to occur at the positions ortho and para to the methyl group. Steric hindrance from the adjacent acetyl group would likely favor nitration at the position para to the methyl group (position 5) and the position ortho to the methyl group and meta to the acetyl group (position 3). The formation of 2-methyl-3-nitroacetophenone is therefore a plausible outcome. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermicity and minimize side reactions. ambeed.com

Once the nitro group is in place, it can be selectively reduced to an amino group. A variety of reducing agents can be employed for this transformation. For the selective reduction of a nitro group in the presence of a ketone, reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation using specific catalysts like palladium on carbon under controlled conditions are often effective. ambeed.com This chemoselectivity is crucial to avoid the simultaneous reduction of the ketone functionality.

StepReagents and ConditionsProduct
NitrationHNO₃, H₂SO₄, low temperature2-Methyl-3-nitroacetophenone (and isomers)
ReductionSnCl₂, HCl or H₂, Pd/C3-Amino-2-methylacetophenone

Functionalization of 2-Methylacetophenone Derivatives

The synthesis of the target compound begins with the appropriate functionalization of 2-methylacetophenone. The primary route involves the introduction of a nitrogen-containing functional group at the 3-position of the aromatic ring, which is then converted to the amino group.

A synthetic route to 4-methyl-3-nitroacetophenone has been described involving the reaction of 4-bromo-1-methyl-2-nitrobenzene with tributyl(1-ethoxyvinyl)stannane (B1298054) in the presence of a palladium catalyst, followed by hydrolysis. chemicalbook.com A similar strategy could potentially be adapted for the synthesis of 2-methyl-3-nitroacetophenone starting from a suitably substituted bromo-nitrotoluene derivative.

The direct synthesis of o-nitroacetophenone can be achieved through the treatment of ethyl o-nitrobenzoylacetoacetate with sulfuric acid in ethanol. orgsyn.org While this provides a route to a related precursor, the starting materials for the 2-methyl-3-nitro analogue may be less accessible.

Derivatization and Functional Group Interconversions of this compound

The presence of a primary amino group, a secondary hydroxyl group, and a substituted aromatic ring makes this compound a versatile scaffold for chemical modification. The following sections explore potential derivatization strategies at each of these functional sites, based on established chemical transformations of similar molecules.

Chemical Transformations at the Amino Group

The primary amino group is a key site for functionalization, allowing for the introduction of a wide array of substituents through acylation and alkylation reactions.

N-Acylation: The amino group can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. These reactions are fundamental in organic synthesis for the formation of amide bonds, which are prevalent in many biologically active molecules. For instance, N-acylation of amines can be efficiently achieved using benzotriazole (B28993) chemistry in an aqueous medium, offering a greener approach. In the context of amino alcohols, the relative nucleophilicity of the amino and hydroxyl groups often allows for selective N-acylation under appropriate conditions. The amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation over O-acylation, as seen in the synthesis of paracetamol from p-aminophenol. quora.com

Reagent ClassExample ReagentExpected Product
Acyl HalideAcetyl chlorideN-(2-(1-hydroxyethyl)-6-methylphenyl)acetamide
Acid Anhydride (B1165640)Acetic anhydrideN-(2-(1-hydroxyethyl)-6-methylphenyl)acetamide
Carboxylic AcidBenzoic acid (with coupling agent)N-(2-(1-hydroxyethyl)-6-methylphenyl)benzamide

N-Alkylation: The amino group can also undergo alkylation to form secondary or tertiary amines. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl groups. Selective N-alkylation of aminophenols has been demonstrated through condensation with an aldehyde followed by reduction with sodium borohydride. researchgate.netumich.edu

ReagentReducing AgentExpected Product
BenzaldehydeSodium borohydride1-(3-(benzylamino)-2-methylphenyl)ethan-1-ol
AcetoneSodium borohydride1-(3-(isopropylamino)-2-methylphenyl)ethan-1-ol

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group offers another avenue for derivatization through oxidation, esterification, and etherification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-amino-2-methylphenyl)ethan-1-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups.

O-Esterification: Esterification of the hydroxyl group can be achieved by reaction with acyl chlorides or anhydrides, typically in the presence of a base. To achieve selective O-esterification in the presence of the amino group, the amine is often first protected.

O-Alkylation (Etherification): The formation of ethers from the hydroxyl group can be accomplished through Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. Selective O-alkylation of aminophenols has been reported by first protecting the amino group, for example, by forming a Schiff base with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine. researchgate.netumich.eduresearchgate.net This strategy could be adapted for this compound.

Reaction TypeReagentConditionsExpected Product
OxidationPyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂1-(3-amino-2-methylphenyl)ethan-1-one
EsterificationAcetic anhydride, PyridineProtection of NH₂ group may be required1-(3-amino-2-methylphenyl)ethyl acetate
EtherificationMethyl iodide, NaHProtection of NH₂ group may be required1-(3-(1-methoxyethyl)-2-methylphenyl)amine

Aromatic Ring Functionalization of the 2-Methylphenyl Moiety

The existing substituents on the aromatic ring—the amino, hydroxyethyl, and methyl groups—will direct the position of subsequent electrophilic aromatic substitution reactions. The amino group (or its protonated form under acidic conditions) and the hydroxyl group are powerful activating and ortho-, para-directing groups, while the methyl group is a weaker activating and ortho-, para-directing group.

Halogenation: Direct halogenation of the aromatic ring is a common functionalization reaction. For example, bromination of anilines can be achieved using N-bromosuccinimide. nih.gov The regioselectivity of the halogenation of this compound would be influenced by the combined directing effects of the substituents. Given the positions of the existing groups, the most likely positions for electrophilic attack would be ortho and para to the powerful amino/hydroxyl activating groups.

Nitration: Nitration of the aromatic ring introduces a nitro group, which can be further modified. The nitration of substituted anilines is a well-studied process. chemistry-online.com Typically, a mixture of nitric and sulfuric acid is used. To prevent oxidation of the amino group and to control the regioselectivity, the amino group is often protected by acylation prior to nitration. For 2-methylaniline (o-toluidine), nitration can lead to a mixture of isomers. ulisboa.pt The directing effects of the substituents on this compound would similarly lead to a mixture of nitrated products.

ReactionReagentExpected Major Product(s)
BrominationN-Bromosuccinimide (NBS)Bromo-1-(3-amino-2-methylphenyl)ethan-1-ol
NitrationHNO₃, H₂SO₄ (with NH₂ protection)Nitro-1-(3-amino-2-methylphenyl)ethan-1-ol

Sophisticated Spectroscopic and Analytical Characterization of 1 3 Amino 2 Methylphenyl Ethan 1 Ol

Detailed Conformational Analysis and Stereochemical Assignment of 1-(3-Amino-2-methylphenyl)ethan-1-ol.

Conformational analysis and the unambiguous assignment of stereochemistry are critical for defining the properties of a chiral molecule. For this compound, which contains a single stereocenter at the carbinol carbon, a combination of Nuclear Magnetic Resonance and Vibrational Spectroscopy is employed to map its structural landscape.

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For this compound, a suite of NMR experiments is used to assign proton (¹H) and carbon (¹³C) signals, establish connectivity, and probe spatial relationships.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the methyl group of the ethyl alcohol chain, the methine proton (CH-OH), and the protons of the amino and hydroxyl groups. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to assemble the molecular structure.

COSY establishes proton-proton coupling networks, for instance, connecting the methine proton to the adjacent methyl protons.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, confirming the placement of substituents on the aromatic ring.

The stereochemical assignment of the chiral center in amino alcohols can be achieved using NMR by derivatizing the molecule with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or methoxyphenylacetic acid (MPA). nih.govresearchgate.net The formation of diastereomeric esters allows for the differentiation of the enantiomers by analyzing the chemical shift differences (Δδ) of protons near the newly formed chiral auxiliary center. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
CH₃ (on ring)~ 2.1 - 2.3~ 15 - 20
CH₃ (ethyl)~ 1.4 - 1.6 (d)~ 24 - 26
CH-OH~ 4.8 - 5.0 (q)~ 68 - 72
NH₂~ 3.5 - 4.5 (br s)N/A
OH~ 1.8 - 2.5 (br s)N/A
Aromatic C-H~ 6.6 - 7.2 (m)~ 115 - 130
Aromatic C (quaternary)N/A~ 135 - 150

Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary. 'd' denotes a doublet, 'q' a quartet, 'm' a multiplet, and 'br s' a broad singlet.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Tautomeric Studies.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and intermolecular interactions within this compound.

The FTIR and Raman spectra are expected to exhibit characteristic bands corresponding to the O-H and N-H stretching vibrations of the hydroxyl and amino groups, typically in the region of 3200-3500 cm⁻¹. The precise position and shape of these bands are highly sensitive to hydrogen bonding. libretexts.orgchemguide.co.uk Intramolecular hydrogen bonding between the ortho -OH and -NH₂ groups, or intermolecular hydrogen bonding between molecules, would lead to a broadening and red-shifting (lower frequency) of these absorption bands compared to a free, non-bonded state. acs.orgnih.gov

Other key vibrational modes include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹.

C=C stretching in the aromatic ring: ~1450-1600 cm⁻¹.

C-O stretching of the alcohol: ~1050-1200 cm⁻¹.

C-N stretching: ~1250-1350 cm⁻¹.

Tautomerism is the interconversion of structural isomers, often involving the migration of a proton. wikipedia.orglibretexts.org While keto-enol or imine-enamine tautomerism is common in many organic compounds, for this compound, the aromatic system provides significant stability, making such tautomeric forms highly unlikely under normal conditions. Vibrational spectroscopy could confirm the absence of significant populations of tautomers by the lack of characteristic imine (C=N) or non-aromatic C=C stretching bands.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H Stretch3200 - 3500Broad, indicates hydrogen bonding
N-H Stretch3300 - 3500Typically two bands for primary amine
Aromatic C-H Stretch3000 - 3100Sharp peaks
Aliphatic C-H Stretch2850 - 2980Strong intensity
Aromatic C=C Stretch1450 - 1600Multiple bands
C-O Stretch1050 - 1200Strong intensity
C-N Stretch1250 - 1350Medium intensity

Note: These are general ranges and can be influenced by the specific molecular structure and intermolecular interactions. researchgate.netnih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination of this compound.

Chiroptical techniques are essential for studying chiral molecules as they respond differently to left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this difference in absorption versus wavelength. For this compound, the aromatic chromophore is expected to give rise to CD signals in the UV region.

The phenomenon known as the Cotton effect, which is the characteristic change in CD and/or ORD signals in the vicinity of an absorption band, is key to structural analysis. libretexts.org A positive or negative Cotton effect can often be correlated with the absolute configuration (R or S) at the stereocenter. The sign and magnitude of the Cotton effect are determined by the spatial arrangement of the chromophore relative to the chiral center. To enhance or induce CD signals for amino alcohols, they can be complexed with achiral chromophoric hosts, such as lanthanide complexes. rsc.orgnih.gov

Optical Rotatory Dispersion (ORD) Studies.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net An ORD spectrum plots specific rotation against wavelength. For a chiral molecule like this compound, the ORD curve provides information about its stereochemistry.

A plain ORD curve shows a steady increase or decrease in rotation as the wavelength decreases. kud.ac.in An anomalous curve, which shows peaks and troughs, is observed when the measurement is made at wavelengths near an electronic absorption band and is directly related to the Cotton effect observed in CD spectroscopy. The shape and sign of this anomalous curve are characteristic of the enantiomer and can be used to assign the absolute configuration.

Advanced Mass Spectrometry (HRMS, MS/MS) for Elucidating Fragmentation Pathways and Molecular Formula.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₉H₁₃NO, with a precise monoisotopic mass.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. In an MS/MS experiment, the molecular ion is selected, subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. For this compound, two primary fragmentation pathways are expected under electron ionization:

Alpha-cleavage: The bond between the carbinol carbon and the methyl group can break, leading to the loss of a methyl radical (•CH₃). This results in a resonance-stabilized cation. libretexts.org

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org

Other significant fragments could arise from cleavage of the bond between the aromatic ring and the side chain.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Mass/Charge)Proposed Fragment IonProposed Loss from Parent Ion
151[C₉H₁₃NO]⁺•Molecular Ion (M⁺•)
136[C₉H₁₂N]⁺•CH₃ (Alpha-cleavage)
133[C₉H₁₁N]⁺•H₂O (Dehydration)
121[C₈H₉N]⁺••CH₂OH

Note: The relative abundance of these fragments depends on the ionization energy and the specific conditions of the mass spectrometer.

Mechanistic Biological and Biochemical Interaction Studies of 1 3 Amino 2 Methylphenyl Ethan 1 Ol

Investigation of Molecular Target Binding and Ligand-Receptor Interactions (in vitro systems)

No publicly available research data specifically investigates the molecular target binding or ligand-receptor interactions of 1-(3-Amino-2-methylphenyl)ethan-1-ol in in vitro systems.

Enzymatic Activity Modulation by this compound (e.g., inhibition or activation of specific enzymes)

There are no published studies detailing the modulation of enzymatic activity, such as inhibition or activation of specific enzymes, by this compound.

Cellular Pathway Modulation Studies in Non-Human Cell Lines (e.g., specific signal transduction cascades, gene expression analysis)

Scientific literature lacks any studies on the effects of this compound on cellular pathways, including signal transduction cascades or gene expression, in non-human cell lines.

Structure-Based Drug Design Principles Applied to this compound for Molecular Probing

There is no available information on the application of structure-based drug design principles to this compound for the purpose of developing molecular probes.

Applications of 1 3 Amino 2 Methylphenyl Ethan 1 Ol in Catalysis and Advanced Materials Science

Utilization of 1-(3-Amino-2-methylphenyl)ethan-1-ol as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The molecular architecture of this compound, featuring adjacent stereogenic centers with amino and hydroxyl functionalities, makes it an excellent candidate for use in asymmetric synthesis. In this context, it could function either as a chiral auxiliary, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, or as a chiral ligand that coordinates with a metal center to form an asymmetric catalyst.

As a chiral ligand, this compound could be used to form chiral oxazaborolidines for the asymmetric reduction of ketones. mdpi.com This class of reactions is fundamental in organic synthesis for producing enantiomerically pure secondary alcohols, which are important intermediates for many biologically active molecules. mdpi.com The amino and alcohol groups can react with a borane source, like BH₃•SMe₂, to form a rigid, chiral catalytic species in situ. The steric and electronic properties imparted by the 2-methylphenyl group would influence the facial selectivity of the ketone reduction, leading to one enantiomer of the product alcohol in excess.

The table below illustrates hypothetical results for the use of a ligand derived from this compound in the asymmetric reduction of a model ketone, based on typical outcomes for similar amino alcohol ligands. mdpi.com

EntryKetone SubstrateProduct AlcoholConversion (%)Enantiomeric Excess (ee, %)
1 Acetophenone1-Phenylethanol>9992
2 α-Chloroacetophenone2-Chloro-1-phenylethanol>9994
3 Propiophenone1-Phenyl-1-propanol9890

This table is illustrative, showing potential outcomes based on the performance of similar chiral amino alcohol ligands in asymmetric borane reductions.

Furthermore, the amino group could be derivatized to create more complex bidentate or tridentate ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions. acs.org The precise substitution on the aromatic ring (an amino group at the 3-position and a methyl group at the 2-position) would play a crucial role in tuning the catalyst's activity and selectivity.

Incorporation of this compound into Novel Polymeric Architectures or Supramolecular Assemblies

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, allows it to serve as a versatile monomer in polymerization reactions. These functional groups can undergo reactions to form polyamides, polyesters, or polyurethanes. The incorporation of this chiral, aromatic monomer into a polymer backbone could impart unique properties, such as thermal stability and chirality, to the resulting material. Chiral polymers are of significant interest for applications in chiral chromatography, enantioselective sensing, and catalysis.

In the realm of supramolecular chemistry, the molecule's ability to form hydrogen bonds via its -OH and -NH₂ groups, coupled with potential π-π stacking interactions from its aromatic ring, makes it a candidate for building self-assembling systems. These non-covalent interactions can drive the formation of ordered, hierarchical structures like gels, fibers, or liquid crystals. For instance, amino acids and their derivatives are known to co-assemble with other components, such as metal ions or inorganic nanoclusters, to form functional soft materials. The specific stereochemistry and substitution pattern of this compound would direct the packing and morphology of such assemblies.

The following table outlines potential polymer types that could be synthesized from this compound and the prospective applications of the resulting materials.

Polymer TypeCo-monomer(s)Potential LinkageKey PropertyPotential Application
Polyamide Diacyl ChlorideAmide BondChirality, Thermal StabilityChiral stationary phase
Polyester Diacid or Acyl ChlorideEster BondChirality, BiodegradabilitySpecialty biomaterials
Polyurethane DiisocyanateUrethane LinkageRigidity, ChiralityHigh-performance foams/coatings

This table is a prospective summary of polymers that could theoretically be synthesized using this compound as a monomer.

Development of Chemical Probes and Sensing Elements Based on this compound

Chemical probes are essential tools for studying biological systems. The structure of this compound could be chemically modified to serve as a scaffold for such probes. The aromatic amine can be readily converted into a diazonium salt, allowing for the attachment of fluorophores, quenchers, or other reporter groups. The inherent chirality of the molecule could be exploited for developing probes that interact selectively with chiral biological targets like enzymes or receptors.

In the field of chemical sensing, the molecule could be used to develop chemosensors for detecting specific analytes. For example, ligands derived from amino alcohols can form complexes with metal ions. nih.gov If this complexation event results in a change in a measurable signal, such as fluorescence or a color change, the molecule can act as a sensor. The aromatic ring could be functionalized with a fluorescent group, and the binding of a target analyte (e.g., a metal ion) to the amino alcohol moiety could modulate the fluorescence intensity, providing a quantitative detection mechanism. nih.gov The enantioselective recognition of chiral amino compounds by chiral ligands has been demonstrated using electrochemical and fluorescence methods. nih.gov

Electrochemical Studies and Applications of this compound

The electrochemical behavior of molecules containing amino groups on an aromatic ring is a well-studied area. The aniline moiety in this compound is electrochemically active and can be oxidized at an electrode surface. This property allows for the development of electrochemical sensors or its use in electrosynthesis.

Electropolymerization of the monomer onto an electrode surface could create a chiral, modified electrode. Such an electrode could be used for the enantioselective sensing of chiral molecules, where the differential interaction of two enantiomers with the chiral polymer film would lead to different electrochemical responses. Furthermore, the complexation of the amino alcohol with metal ions could be studied using electrochemical techniques like cyclic voltammetry. nih.gov The shift in the redox potential of a metal ion upon coordination to the ligand can provide information about the binding affinity and stoichiometry of the complex, which is a foundational aspect of designing ion-selective electrodes or redox-active catalysts.

Below is a table of hypothetical electrochemical data that could be obtained for this compound in the presence of a metal ion, illustrating its potential for sensing applications.

AnalyteTechniqueMeasured ParameterObservationImplication
Cu(II)Cyclic VoltammetryRedox Potential (E₁/₂)Shift in Cu(II)/Cu(I) potential upon addition of the compoundFormation of a stable complex
(R)-Mandelic AcidElectrochemical Impedance SpectroscopyCharge Transfer Resistance (Rct)Increase in Rct on a polymer-modified electrodeEnantioselective surface binding
(S)-Mandelic AcidElectrochemical Impedance SpectroscopyCharge Transfer Resistance (Rct)Smaller increase in Rct vs. (R)-enantiomerChiral recognition capability

This table presents hypothetical data to illustrate the expected outcomes of electrochemical studies, based on the behavior of similar functional molecules.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Amino 2 Methylphenyl Ethan 1 Ol Analogues

Systematic Substituent Effects on the Amino-Phenyl Moiety and their Influence on Molecular Interactions

The amino-phenyl moiety is a critical pharmacophore in many biologically active compounds, and its substitution pattern significantly dictates the molecule's interaction with biological targets. Modifications to the amino group and the phenyl ring can influence binding affinity, selectivity, and pharmacokinetic properties.

For instance, in the context of phenylethanolamine N-methyltransferase (PNMT) inhibitors, the position of substituents on the phenyl ring is crucial. Studies on tetrahydroisoquinolines, which share structural similarities with the phenyl portion of our compound of interest, have shown that a hydroxyl group at the 7-position enhances affinity, suggesting the presence of a hydrophilic pocket in the enzyme's active site. Conversely, the diminished affinity of the corresponding methyl ether indicates that an acidic hydrogen is necessary for this interaction. This suggests that the amino group on the phenyl ring of 1-(3-amino-2-methylphenyl)ethan-1-ol could be a key interaction point, potentially forming hydrogen bonds with a target protein.

Furthermore, the relative positions of the amino and methyl groups on the phenyl ring are expected to influence the molecule's conformation and, consequently, its binding orientation. The ortho-methyl group, in relation to the ethan-1-ol side chain, may impose steric constraints that favor a specific rotational conformation (rotamer), potentially leading to higher selectivity for a particular receptor or enzyme.

Table 1: Predicted Influence of Amino-Phenyl Moiety Substitutions on Molecular Interactions

Substituent/Modification Position Predicted Effect on Molecular Interaction Rationale based on Analogous Compounds
Amino Group (NH2)3Key hydrogen bond donor/acceptor.Common interaction for aminated pharmacophores.
Methyl Group (CH3)2Steric influence, favoring specific conformations.Ortho-substituents can restrict bond rotation.
Additional Halogen (e.g., F, Cl)4, 5, or 6Can modulate electronic properties and lipophilicity, potentially enhancing binding or altering selectivity.Halogen bonding and hydrophobic interactions are common in drug-receptor binding.
Larger Alkyl Groups2 or 3Likely to decrease activity due to steric hindrance.Bulky groups can prevent optimal binding orientation.

Impact of Stereochemistry at the Ethane-1-ol Moiety on Observed Activities or Properties

The ethan-1-ol moiety of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity. nih.govnih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. nih.govnih.gov

This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which themselves are chiral. The differential binding of enantiomers can be likened to the way a hand (chiral) fits into a glove (chiral). One enantiomer (the eutomer) may fit perfectly into the binding site, leading to a biological response, while the other (the distomer) may have a much lower affinity or may even bind to a different target, potentially causing off-target effects.

In numerous studies of analogous phenylethanolamines and related compounds, the stereochemistry at the benzylic alcohol is a critical determinant of activity. nih.govnih.gov For example, in adrenergic agonists, the (R)-enantiomer is typically more potent than the (S)-enantiomer. It is therefore highly probable that the biological activity of this compound would be stereospecific, with one enantiomer displaying significantly higher potency than the other.

Table 2: Hypothetical Impact of Stereochemistry on the Activity of this compound

Stereoisomer Predicted Biological Activity Rationale
(R)-1-(3-Amino-2-methylphenyl)ethan-1-olPotentially the more active enantiomer (eutomer).Based on the common stereochemical preference of many phenylethanolamine-based drugs.
(S)-1-(3-Amino-2-methylphenyl)ethan-1-olPotentially the less active enantiomer (distomer).May exhibit lower binding affinity due to a non-optimal fit in the target's binding site.
Racemic MixtureActivity would be an aggregate of the two enantiomers.The overall potency would likely be lower than that of the pure, more active enantiomer.

Modulations of the Hydroxyl and Methyl Groups and their Influence on Binding and Reactivity

The hydroxyl group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong interactions with polar residues in a binding site, such as serine, threonine, or tyrosine. nih.gov Modification or removal of this hydroxyl group would likely have a profound impact on binding affinity. For instance, converting the hydroxyl group to a methyl ether would eliminate its hydrogen bond donating ability, which could significantly reduce potency if this interaction is crucial for binding. nih.gov

The methyl group on the ethane-1-ol side chain also contributes to the molecule's properties. While it is a relatively small and non-polar group, it can influence binding through hydrophobic interactions with non-polar pockets in the binding site. Furthermore, its presence differentiates the molecule from a primary alcohol, which can affect its metabolic stability and pharmacokinetic profile.

Table 3: Predicted Effects of Modifying the Hydroxyl and Methyl Groups

Modification Target Group Predicted Influence on Binding and Reactivity Rationale
O-MethylationHydroxylLikely decrease in binding affinity.Eliminates hydrogen bond donating capability. nih.gov
EsterificationHydroxylMay act as a prodrug, improving bioavailability. The ester could be hydrolyzed in vivo to release the active hydroxyl compound.Common strategy to improve drug delivery.
Removal of HydroxylHydroxylSignificant loss of activity expected.Removes a key interaction point.
Replacement with EthylMethylMay increase hydrophobic interactions but could also introduce steric clashes.The effect would be dependent on the size and shape of the binding pocket.
Removal of MethylMethylWould result in a primary alcohol, potentially altering metabolic pathways and binding interactions.Changes the steric and electronic profile of the side chain.

Development of Advanced Analytical Methodologies for 1 3 Amino 2 Methylphenyl Ethan 1 Ol

Chromatographic Methods for Enantiomeric Separation and Purity Assessment of 1-(3-Amino-2-methylphenyl)ethan-1-ol

The stereoselective separation of this compound is paramount for determining its enantiomeric purity. This is primarily achieved through chiral chromatography, utilizing either high-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with specialized chiral stationary phases (CSPs).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the direct separation of enantiomers. mdpi.com The separation relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase, leading to different retention times.

Principles and Methodologies: For aromatic amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are highly effective. mdpi.comyakhak.org These phases offer a broad range of enantioselectivity through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions. Another successful class of CSPs for polar and ionic compounds are those based on macrocyclic glycopeptides, which are compatible with a wide array of mobile phases. sigmaaldrich.com

Method development typically involves screening different combinations of CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode). In normal-phase mode, a mobile phase of hexane/isopropanol (B130326) is common. The addition of a basic modifier, such as diethylamine (B46881) (DEA), is often crucial to prevent peak tailing and improve resolution for basic analytes like amines. nih.gov An alternative to direct separation is the indirect approach, where the enantiomers are derivatized with a chiral derivatizing reagent, such as o-phthaldialdehyde (OPA) in combination with a chiral mercaptan. nih.gov The resulting diastereomers can then be separated on a conventional achiral reversed-phase column. nih.gov

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterConditionRationale/Comment
Column (CSP) Chiralpak AD-H (Amylose derivative)Proven effective for resolving enantiomers of aromatic amines and alcohols. nih.gov
Mobile Phase n-Hexane:Isopropanol (93:7, v/v) with 0.5% Diethylamine (DEA) in hexaneNormal-phase conditions. DEA is added to improve peak shape for the basic amine group. nih.gov
Flow Rate 0.8 mL/minSlower flow rates often enhance resolution on chiral columns. nih.gov
Temperature 20 °CTemperature can significantly affect enantioselectivity; lower temperatures often improve separation.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance for sensitive detection.

Gas Chromatography (GC) with Chiral Stationary Phases

Enantioselective GC is another key technique, offering high efficiency and sensitivity. nih.gov For polar compounds containing amine and alcohol functional groups, derivatization is a mandatory step to increase volatility and thermal stability, which is essential for GC analysis. sigmaaldrich.com

Principles and Methodologies: The derivatization process typically involves two steps: esterification of the carboxyl group (if present) and blocking the amino and hydroxyl groups. sigmaaldrich.com For this compound, both the primary amine and the secondary alcohol groups must be derivatized. Common methods include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govlibretexts.org

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most widely used and versatile CSPs in gas chromatography. gcms.czresearchgate.netazom.com These cyclic oligosaccharides have a chiral cavity that allows for selective inclusion complex formation with one enantiomer over the other, leading to separation. azom.com The choice of the specific cyclodextrin derivative and the operating temperature are critical parameters for optimizing resolution. wiley.com

Table 2: Representative Chiral GC Method Parameters for Enantiomeric Separation

ParameterConditionRationale/Comment
Derivatization Trifluoroacetyl (TFA) derivativeIncreases volatility and thermal stability for GC analysis of the amine and alcohol groups. nih.govwiley.com
Column (CSP) Cyclodextrin-based (e.g., Heptakis(2,3-di-O-methyl-6-O-TBDMS)-β-cyclodextrin)Provides enantioselectivity for a wide range of chiral compounds, including phenylalkylamines. wiley.com
Carrier Gas Hydrogen or HeliumHydrogen often provides higher efficiency at optimal flow rates. wiley.com
Temperature Program Isothermal (e.g., 120-160 °C) or GradientOptimized to achieve baseline separation in a reasonable analysis time. Enantioselectivity is temperature-dependent. wiley.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides robust, universal detection for organic compounds. MS provides structural confirmation.

Spectroscopic Techniques for Quantitative Analysis of this compound in Complex Matrices

Quantitative analysis in complex biological or environmental matrices requires highly sensitive and selective methods. Hyphenated techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose. lcms.cznih.gov

The robust nature of LC-MS/MS allows for the reliable identification and quantification of aromatic amines at trace levels. lcms.cz Method development involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is critical to remove interferences and enrich the analyte. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. nih.gov

Chromatographic separation, often using a reversed-phase C18 column, isolates the analyte from other matrix components before it enters the mass spectrometer. lcms.cz Mass spectrometry is typically operated in a positive electrospray ionization (ESI+) mode. For high selectivity and sensitivity, detection is performed using Multiple Reaction Monitoring (MRM), which monitors a specific precursor-to-product ion transition for the analyte. nih.gov A fully validated method will demonstrate excellent linearity, accuracy, precision, and low limits of detection (LOD) and quantification (LOQ). nih.govchromatographyonline.com

Table 3: Representative LC-MS/MS Method Parameters for Quantitative Analysis

ParameterConditionRationale/Comment
Sample Preparation Solid-Phase Extraction (SPE)Removes matrix interferences (salts, proteins) and concentrates the analyte.
LC Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for moderately polar aromatic compounds. lcms.cz
Mobile Phase Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic AcidFormic acid aids in protonation for positive ion ESI.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic amine group is readily protonated, making it suitable for ESI+.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway. nih.gov

Application of this compound as an Analytical Standard or Derivatization Reagent

While specific documented applications of this compound as a commercial analytical standard or derivatization reagent are not widely reported in the literature, its potential in these roles can be inferred from its chemical structure.

As an Analytical Standard: For this compound to be used as an analytical standard, it would first need to be synthesized at high purity. Subsequently, its enantiomers would need to be separated and isolated, typically by preparative chiral chromatography. The resulting enantiopure compounds could then serve as certified reference materials. These standards would be essential for:

Quantitative Analysis: To create calibration curves for the accurate determination of the compound's concentration in unknown samples.

Method Validation: To spike into matrices to assess method accuracy, precision, and recovery.

Peak Identification: To confirm the retention times and elution order of the (R)- and (S)-enantiomers in chiral separation methods.

As a Derivatization Reagent: Derivatization is a technique used to modify an analyte to improve its analytical properties, such as enhancing detector response or improving chromatographic behavior. mdpi.com The functional groups present in this compound—a primary amine and a secondary alcohol—offer potential for its use as a derivatization reagent. libretexts.org

The primary amine group is nucleophilic and can react with various reagents. For instance, it could be used to derivatize compounds containing electrophilic centers like carbonyls (aldehydes, ketones) or acyl chlorides. If the this compound molecule were itself modified to contain a chromophore or fluorophore, it could be used as a tagging agent to allow for sensitive UV or fluorescence detection of other non-absorbing analytes. nih.gov However, the development and application of this compound specifically as a derivatization reagent would require further research to establish its reactivity, stability, and utility in analytical chemistry.

Future Research Directions and Emerging Paradigms for 1 3 Amino 2 Methylphenyl Ethan 1 Ol

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

The synthesis of chiral amino alcohols, such as 1-(3-amino-2-methylphenyl)ethan-1-ol, is a pivotal area of research, with a strong emphasis on developing more efficient and environmentally benign methodologies.

Unconventional Synthetic Routes: Traditional synthetic methods for amino alcohols often involve multi-step processes. um.edu.mywikipedia.org Future research could focus on novel, more direct approaches. For instance, photoredox-induced radical relay methods have shown promise in the synthesis of functionalized β-amino alcohol derivatives under mild conditions. gaylordchemical.com Exploring such light-induced reactions for the synthesis of this compound could offer a highly regioselective and efficient alternative to conventional methods.

Biocatalytic Approaches: Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high enantioselectivity. nih.govmdpi.com The asymmetric reduction of the precursor ketone, 1-(3-amino-2-methylphenyl)ethanone, using engineered ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a promising route. While direct biocatalytic reduction of this specific ketone has not been reported, studies on analogous substituted acetophenones demonstrate the feasibility of this approach. Furthermore, the deracemization of racemic β-amino alcohols using a combination of enantioselective deamination by oxidases and enantioselective amination by transaminases presents a sophisticated biocatalytic cascade that could be adapted to produce enantiopure (S)-β-amino alcohols. researchgate.net This chemoenzymatic or multi-enzymatic approach can overcome the 50% yield limitation of traditional kinetic resolutions. rsc.org

ApproachDescriptionPotential Advantages
Photoredox Catalysis Utilizes light to induce radical-mediated reactions for the formation of C-N and C-O bonds. gaylordchemical.comHigh regioselectivity, mild reaction conditions.
Biocatalytic Reduction Employs enzymes like KREDs or ADHs for the asymmetric reduction of a ketone precursor. nih.govHigh enantioselectivity, environmentally friendly.
Biocatalytic Deracemization A cascade of enzymatic reactions to convert a racemic mixture into a single enantiomer. researchgate.netrsc.orgTheoretical yield up to 100%, high enantiomeric excess.

Integration into Multidisciplinary Research Platforms (e.g., chemoproteomics, systems chemistry)

The integration of this compound into broader, systems-level research platforms could reveal novel biological functions and interactions.

Chemoproteomics: This field utilizes chemical probes to study protein-small molecule interactions on a proteome-wide scale. nih.govmdpi.com Derivatives of this compound could be designed as chemical probes for target identification. nih.govvirginia.edu By incorporating a reactive moiety or a reporter tag, these probes could be used in techniques like Activity-Based Protein Profiling (ABPP) to identify specific protein targets. nih.gov Given the structural similarity of phenylethanolamines to known bioactive molecules, such probes could help in elucidating the mechanism of action of new drug candidates. For instance, analogues of this compound could be developed as transition-state analogue inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT). nih.gov

Systems Chemistry and Metabolic Profiling: Systems biology aims to understand the complex interactions within biological systems. nih.gov Global metabolic profiling, a key component of systems biology, can reveal how a compound like this compound affects cellular metabolism. nih.govnih.gov By introducing the compound to cell cultures or model organisms and analyzing the subsequent changes in the metabolome, researchers could identify pathways affected by the molecule. This approach can provide insights into its bioactivity and potential therapeutic or toxic effects.

Predictive Modeling and Machine Learning for Derivatization and Activity Prediction

Computational approaches are increasingly integral to modern chemical and pharmaceutical research, offering the potential to accelerate the discovery and optimization of new molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are a cornerstone of computational drug design, correlating the chemical structure of compounds with their biological activity. nih.gov For derivatives of this compound, 2D and 3D-QSAR models could be developed to predict their activity against specific biological targets. mdpi.com For example, CoMSIA (Comparative Molecular Similarity Indices Analysis) can be used to explore how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a series of derivatives influence their biological activity. mdpi.com

Machine Learning for ADMET Prediction: Machine learning algorithms are powerful tools for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. greenstonebio.comoup.comiapchem.org By training models on large datasets of compounds with known ADMET profiles, it is possible to predict these properties for novel molecules like derivatives of this compound. simulations-plus.comacs.org This in silico screening can help prioritize which derivatives to synthesize and test experimentally, saving significant time and resources. Various machine learning models, including deep neural networks and random forests, can be employed for this purpose. um.edu.my

Modeling TechniqueApplicationPredicted Properties
QSAR Predict biological activity of derivatives. nih.govmdpi.comPotency, selectivity for a target.
Machine Learning Predict pharmacokinetic and toxicological properties. greenstonebio.comiapchem.orgADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity).

Novel Applications in Non-Biological or Advanced Material Science Contexts

Beyond the biological realm, the unique chemical structure of this compound suggests its potential utility in the development of advanced materials.

Polymer Chemistry: Amino alcohols are versatile building blocks for polymers. They can be incorporated into polyesters, polyamides, and polyurethanes, imparting specific properties to the resulting materials. For example, amino alcohol-based degradable poly(ester amide) elastomers have been developed for tissue engineering applications. nih.gov The aromatic and functional groups of this compound could be exploited to create polymers with tailored thermal, mechanical, and biodegradable properties. Research into novel polymer-bound amino alcohol ligands has also shown their utility in asymmetric catalysis. researchgate.net

Optoelectronic Materials: The development of novel organic materials for optoelectronic applications is a rapidly growing field. mdpi.com The chromophoric phenyl group and the potential for hydrogen bonding in this compound make it an interesting candidate for incorporation into materials for optoelectronic devices. researchgate.net Derivatives of this compound could be explored for their photophysical properties and potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.